

# The Discovery and Implications of GPR35 Biased Agonism: A Technical Guide

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#### **Abstract**

G protein-coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and pain. Initially classified as an orphan receptor, the discovery of endogenous and synthetic ligands has propelled research into its complex signaling mechanisms. A key finding is the existence of biased agonism, where ligands can preferentially activate either G protein-dependent or  $\beta$ -arrestin-mediated signaling pathways, leading to distinct cellular responses. This guide provides an in-depth overview of the discovery of GPR35 biased agonism, presenting quantitative data for key agonists, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and experimental workflows. Understanding and harnessing GPR35 biased agonism holds the potential for developing novel therapeutics with improved efficacy and reduced side effects.

## **Introduction to GPR35 and Biased Agonism**

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling versatility is, in part, due to the phenomenon of biased agonism, also known as functional selectivity.[1][2] This concept deviates from the traditional view of agonists as simple "on" switches and proposes that ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.



GPR35, a class A GPCR, is expressed in various tissues, including the gastrointestinal tract, immune cells, and the central nervous system. Its activation has been linked to both pro- and anti-inflammatory effects, highlighting the complexity of its signaling. GPR35 is known to couple to multiple G protein subtypes, primarily  $G\alpha i/o$  and  $G\alpha 12/13$ , as well as engaging  $\beta$ -arrestin proteins.[3][4] This multiplicity of signaling partners makes GPR35 a prime candidate for the discovery and exploitation of biased agonism.

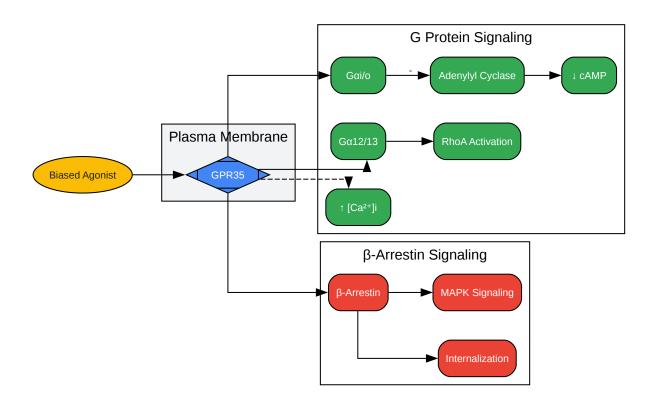
# **GPR35 Signaling Pathways**

GPR35 activation initiates a cascade of intracellular events through two principal signaling arms: G protein-dependent and β-arrestin-dependent pathways.

- G Protein-Dependent Signaling: Upon agonist binding, GPR35 catalyzes the exchange of GDP for GTP on the associated G $\alpha$  subunit, leading to the dissociation of the G $\alpha$  and G $\beta\gamma$  subunits.
  - Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
  - Gα12/13 Pathway: The Gα12/13 pathway activation is often associated with the regulation
    of the Rho family of small GTPases, influencing cytoskeletal rearrangement and cell
    migration. Activation of Gα13 is a notable signaling event for GPR35.[3][4]
  - Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular
    calcium concentration, a common downstream effect of Gq-coupled receptors, although
    GPR35's direct coupling to Gq is less established. This calcium signal can be a result of
    promiscuous G protein coupling in heterologous expression systems or crosstalk from
    other pathways.[5][6]
- β-Arrestin-Dependent Signaling: Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). β-arrestins not only mediate receptor desensitization and internalization but also act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The following diagram illustrates the major signaling pathways associated with GPR35 activation.





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Caption: GPR35 Signaling Pathways. Max Width: 760px.

# **Quantitative Analysis of GPR35 Biased Agonists**

The discovery of biased agonism at GPR35 has been facilitated by the development of specific assays that can independently quantify G protein and  $\beta$ -arrestin pathway activation. The following tables summarize the quantitative data for several key GPR35 agonists, highlighting their biased signaling profiles. It is important to note that direct comparison of absolute potency and efficacy values across different studies and assay formats should be done with caution due to variations in experimental conditions.

Table 1: Potency (EC50/pEC50) of GPR35 Agonists in β-Arrestin Recruitment Assays



Agonist	Species	Assay Type	EC50 / pEC50	Reference
Zaprinast	Human	BRET	pEC50 = 5.42 ± 0.07	[3]
Rat	BRET	pEC50 = 7.13 ± 0.16	[3]	
Kynurenic Acid	Human	BRET	- (low potency)	[3]
Rat	BRET	pEC50 = 4.18 ± 0.06	[3]	
Lodoxamide	Human	AP-TGFα Shedding	EC50 = 1 nM	[7]
Pamoic Acid	Human	AP-TGFα Shedding	EC50 = 9 nM	[7]
Ellagic Acid	Human	Tango	EC50 = 2.96 ± 0.21 μM	[8]
Cromolyn Disodium	Human	β-arrestin-2 interaction	pEC50 = 5.12	[9]
Rat	β-arrestin-2 interaction	pEC50 = 5.36	[9]	
Dicumarol	Human	β-arrestin-2 interaction	pEC50 = 5.90	[9]
Rat	β-arrestin-2 interaction	pEC50 = 5.70	[9]	

Table 2: Potency (EC50) of GPR35 Agonists in G Protein-Mediated Signaling Assays



Agonist	Species	Assay Type	EC50	Reference
Zaprinast	Rat	Calcium Mobilization	16 nM	[5]
Human	Calcium Mobilization	840 nM	[5]	
Kynurenic Acid	Human	Calcium Mobilization (Aequorin)	39 μΜ	[6]
Mouse	Calcium Mobilization (Aequorin)	11 μΜ	[6]	
Rat	Calcium Mobilization (Aequorin)	7 μΜ	[6]	_
Ellagic Acid	Human	Dynamic Mass Redistribution (DMR)	0.11 ± 0.02 μM	[8]

These tables illustrate that the potency of GPR35 agonists can vary significantly not only between species but also between different signaling readouts, a hallmark of biased agonism. For instance, zaprinast shows much higher potency in rat GPR35-mediated  $\beta$ -arrestin recruitment and calcium mobilization compared to human GPR35.[3][5]

# Experimental Protocols for Studying GPR35 Biased Agonism

The characterization of GPR35 biased agonists relies on a suite of cell-based assays. The following sections provide detailed methodologies for key experiments.

## **β-Arrestin Recruitment Assays**

The BRET assay is a proximity-based assay that measures the interaction between two proteins tagged with a luciferase (energy donor) and a fluorescent protein (energy acceptor).



Agonist-induced recruitment of  $\beta$ -arrestin to GPR35 brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

#### Experimental Protocol:

- Constructs:
  - GPR35 is C-terminally tagged with a BRET acceptor (e.g., eYFP or Venus).
  - β-arrestin-2 is N-terminally tagged with a BRET donor (e.g., Renilla luciferase, Rluc).
- Cell Culture and Transfection:
  - HEK293T cells are cultured in DMEM supplemented with 10% FBS.
  - Cells are transiently co-transfected with the GPR35-acceptor and β-arrestin-donor constructs using a suitable transfection reagent (e.g., PEI).
- Assay Procedure:
  - 24 hours post-transfection, cells are seeded into 96-well white, clear-bottom plates.
  - 48 hours post-transfection, the growth medium is replaced with HBSS.
  - The luciferase substrate (e.g., coelenterazine h) is added to each well to a final concentration of 5 μM.
  - Immediately after substrate addition, baseline luminescence and fluorescence readings are taken using a BRET-compatible plate reader.
  - Agonists are added at various concentrations, and readings are taken again.
  - The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

The Tango<sup>TM</sup> assay is a transcriptional reporter assay that measures  $\beta$ -arrestin recruitment. In this system, GPR35 is fused to a transcription factor, and  $\beta$ -arrestin is fused to a protease. Agonist-induced interaction brings the protease close to the receptor, leading to the cleavage



and release of the transcription factor, which then drives the expression of a reporter gene (e.g., β-lactamase).

Experimental Protocol (for Tango™ GPR35-bla U2OS Cells):

- Cell Handling:
  - Tango™ GPR35-bla U2OS cells are cultured in McCoy's 5A medium supplemented with 10% dialyzed FBS, NEAA, HEPES, sodium pyruvate, and penicillin/streptomycin.
- Agonist Assay:
  - Cells are harvested and seeded into 384-well black-wall, clear-bottom plates at a density of 10,000 cells per well in Assay Medium.
  - Agonist solutions are prepared and added to the cells.
  - The plates are incubated for 5 hours at 37°C in a 5% CO2 incubator.
- Substrate Loading and Detection:
  - LiveBLAzer™-FRET B/G Substrate is prepared according to the manufacturer's instructions.
  - The substrate mixture is added to each well.
  - The plates are incubated for 2 hours at room temperature in the dark.
  - Fluorescence is read on a fluorescence plate reader with excitation at 409 nm and emission detection at 460 nm and 530 nm.
  - The ratio of blue to green fluorescence indicates the level of β-lactamase activity and, consequently, β-arrestin recruitment.

### **G Protein Activation Assays**

This assay measures changes in intracellular calcium concentration upon GPCR activation. It is a common readout for Gq-coupled receptors but can also be used for other GPCRs by co-



expressing promiscuous G proteins (e.g., Ga16) or chimeric G proteins.

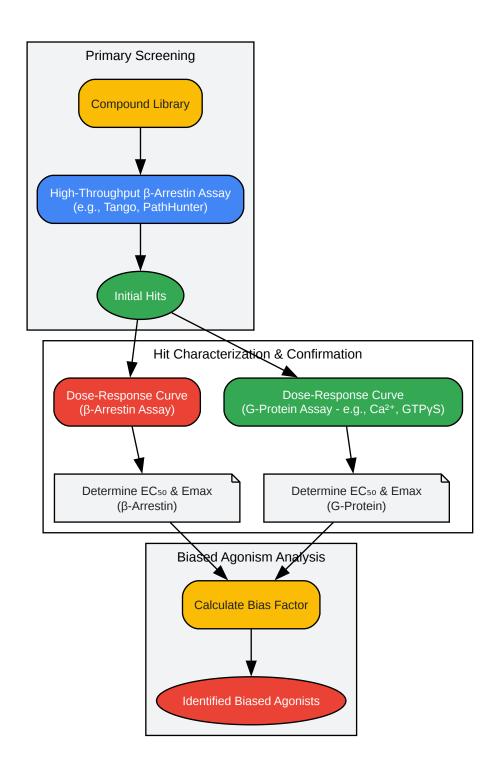
#### Experimental Protocol:

- Cell Preparation:
  - HEK293 cells are transiently or stably expressing GPR35 (and potentially a promiscuous G protein).
  - Cells are seeded into 96- or 384-well black-wall, clear-bottom plates and grown to confluence.
- Dye Loading:
  - The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
- FLIPR Measurement:
  - The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
  - A baseline fluorescence reading is taken.
  - Agonist solutions are added to the wells by the integrated pipettor.
  - Fluorescence changes are monitored in real-time.
  - The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

# **Experimental and Logical Workflows**

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for identifying and characterizing GPR35 biased agonists, and the logical relationship of biased agonism.

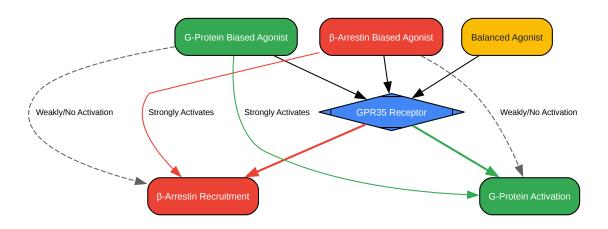




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Caption: Experimental Workflow for GPR35 Biased Agonist Discovery. Max Width: 760px.





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Caption: Logical Relationship of GPR35 Biased Agonism. Max Width: 760px.

## **Implications and Future Directions**

The discovery of biased agonism at GPR35 has profound implications for drug development. By selectively targeting either the G protein or  $\beta$ -arrestin pathways, it may be possible to develop therapeutics that maximize the desired therapeutic effects while minimizing unwanted side effects. For example, a G protein-biased agonist might be beneficial in conditions where modulating second messenger levels is the primary goal, while a  $\beta$ -arrestin-biased agonist could be advantageous for its role in receptor internalization and MAPK signaling.

Future research in this area will likely focus on:

- Discovery of more potent and selective biased agonists: High-throughput screening campaigns coupled with sophisticated secondary assays are needed to identify novel chemical scaffolds with distinct biased profiles.
- Elucidation of the structural basis of biased agonism: Cryo-electron microscopy and other structural biology techniques can provide insights into how different ligands stabilize unique receptor conformations.
- Translating in vitro findings to in vivo models: It is crucial to validate the physiological consequences of GPR35 biased agonism in relevant animal models of disease.



 Understanding the role of GPR35 isoforms: Different splice variants of GPR35 exist, and they may exhibit distinct signaling properties and ligand sensitivities.

In conclusion, the study of GPR35 biased agonism is a rapidly evolving field with significant potential to advance our understanding of GPCR signaling and to deliver a new generation of targeted therapies. This guide provides a foundational understanding of the core concepts, data, and experimental approaches for researchers and drug developers entering this exciting area of pharmacology.

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